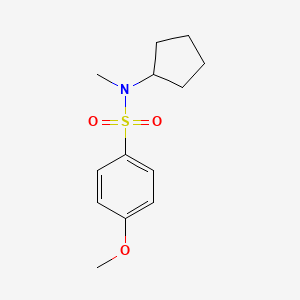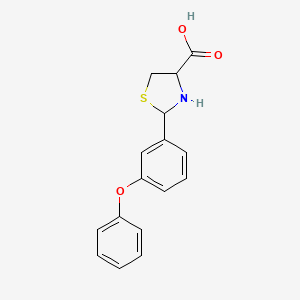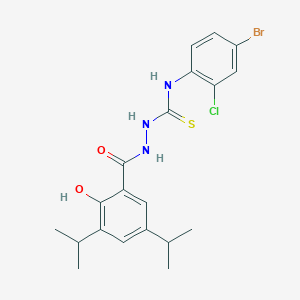![molecular formula C14H19NO B4754180 [1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol](/img/structure/B4754180.png)
[1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol
描述
[1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol, also known as PPM, is a chemical compound that has been widely studied for its potential therapeutic applications. PPM belongs to the family of opioid receptor agonists and has been shown to have analgesic and anti-inflammatory effects.
作用机制
[1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol acts as an agonist of the mu-opioid receptor, which is involved in the modulation of pain and reward pathways in the brain. By binding to the mu-opioid receptor, [1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol activates the release of endogenous opioids, such as endorphins, which produce analgesic and euphoric effects. [1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol also activates the kappa-opioid receptor, which is involved in the regulation of mood and stress responses.
Biochemical and physiological effects:
[1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol has been shown to produce analgesic and anti-inflammatory effects in animal models of chronic pain and inflammation. It has also been shown to reduce opioid withdrawal symptoms and cravings in animal models of drug addiction. [1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol has a high affinity for the mu-opioid receptor and has been shown to be highly selective for this receptor subtype.
实验室实验的优点和局限性
[1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol has several advantages for lab experiments, including its high potency and selectivity for the mu-opioid receptor. However, [1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol is a relatively new compound and has not been extensively studied in humans. Further research is needed to determine its safety and efficacy in humans.
未来方向
There are several potential future directions for research on [1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol. One area of interest is the development of [1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol analogs with improved pharmacological properties, such as increased potency and selectivity for the mu-opioid receptor. Another area of interest is the use of [1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol in combination with other drugs for the treatment of chronic pain and drug addiction. Additionally, further research is needed to determine the safety and efficacy of [1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol in humans.
科学研究应用
[1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol has been studied extensively for its potential therapeutic applications. It has been shown to have analgesic and anti-inflammatory effects, making it a promising candidate for the treatment of chronic pain and inflammation. [1-(3-phenyl-2-propen-1-yl)-2-pyrrolidinyl]methanol has also been studied for its potential use in drug addiction treatment, as it has been shown to reduce opioid withdrawal symptoms and cravings.
属性
IUPAC Name |
[1-[(E)-3-phenylprop-2-enyl]pyrrolidin-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-12-14-9-5-11-15(14)10-4-8-13-6-2-1-3-7-13/h1-4,6-8,14,16H,5,9-12H2/b8-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYIGEIIUGUYJEG-XBXARRHUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC=CC2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(N(C1)C/C=C/C2=CC=CC=C2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Xyigeiiuguyjeg-xbxarrhusa- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-{[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(2-hydroxyethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B4754103.png)

![ethyl 1-[(1,3-benzodioxol-5-ylamino)carbonyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B4754126.png)

![9-tert-butyl-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4754152.png)
![4-allyl-3-[1-(3-chlorophenoxy)ethyl]-5-[(4-fluorobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4754157.png)
![3-(1,3-benzodioxol-5-yl)-4-{[4-(5-chloro-2-methylphenyl)-1-piperazinyl]carbonyl}-6-methylisoxazolo[5,4-b]pyridine](/img/structure/B4754158.png)
![1-(2,2-dimethylpropanoyl)-N-[2-(4-morpholinyl)ethyl]-4-piperidinecarboxamide](/img/structure/B4754161.png)
![methyl 5-benzyl-2-({[4-(4-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4754166.png)
![4-allyl-3-(2-phenylethyl)-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4754179.png)
![1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4754188.png)
![2-(butylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4754196.png)
![2-{[2-(4-fluorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4754207.png)